7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound features a thiazole ring fused with a pyridazine ring, and it is substituted with a methoxyphenyl group and a methyl group. The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in medicinal chemistry.
The synthesis of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step synthetic routes. One effective approach includes the following steps:
These methods are optimized for yield and purity in laboratory settings, with potential adaptations for industrial scale synthesis to enhance efficiency .
The molecular structure of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can be represented as follows:
The compound's structure can be visualized using various chemical drawing software or databases such as PubChem, where its InChI string provides a way to encode its structure computationally .
7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can participate in several chemical reactions:
The products formed from these reactions depend significantly on the specific reagents and conditions employed during synthesis .
The mechanism of action for 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one in biological systems is still under investigation but is hypothesized to involve:
Quantitative data from biological assays are necessary to establish definitive mechanisms and therapeutic potentials .
The physical properties of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one include:
7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several potential applications in scientific research:
Continued research into this compound may yield valuable insights into its full range of applications across various scientific disciplines .
The thiazolo[4,5-d]pyridazine scaffold represents a privileged heterobicyclic system in rational drug design, characterized by a unique electronic topography that enables targeted molecular recognition. This core combines pyridazine's intrinsic dipole moment (4.22 D) and dual hydrogen-bonding capacity with thiazole's hydrogen-bond acceptor potential and π-stacking proficiency [2]. The fused architecture positions the sulfur atom at the bridgehead, creating an electron-deficient region that facilitates interactions with catalytic lysine residues in enzyme binding pockets – a feature exploited in kinase and reductase inhibition [2] [9].
Comparative analysis of azine heterocycles reveals the thiazolo[4,5-d]pyridazine system exhibits optimal lipophilicity modulation (cLogP = -0.508 to 0.260) relative to phenyl (cLogP = 2.177) or pyridine (cLogP = 0.836), enhancing cellular permeability while maintaining aqueous solubility . The scaffold's topological polar surface area (≈105 Ų) supports membrane penetration without violating Lipinski parameters, as demonstrated in bioavailable derivatives like the DHFR inhibitor 2-(4-chlorophenyl)-6-(benzothiazol-2-yl)thiazolo[4,5-d]pyridazin-7-amine (IC₅₀ = 60 nM) [2].
Table 1: Comparative Physicochemical Properties of Bioactive Heterocycles
Heterocycle | Dipole Moment (D) | cLogP | Topological PSA (Ų) | Bioactive Relevance |
---|---|---|---|---|
Thiazolo[4,5-d]pyridazine | 4.8-5.2 (calculated) | -0.51 to 0.26 | ~105 | DHFR/PI3K inhibition |
Pyridazine | 4.22 | -0.508 | 25.8 | GnRH antagonism (relugolix) |
Pyridine | 2.22 | 0.836 | 12.9 | Kinase inhibition (gefitinib) |
Benzene | 0 | 2.177 | 0 | Ubiquitous pharmacophore |
The medicinal exploration of thiazolo-pyridazine hybrids emerged from foundational studies on pyridazine-based drugs. Minaprine (1972-1996), a monoamine oxidase inhibitor bearing a 3-aminopyridazine core, established the pharmacophoric utility of diazine nitrogens for heteroaromatic interactions, though its clinical use was limited by adverse effects . The 21st century witnessed strategic fusion with thiazole, driven by the discovery that imidazo[1,2-b]pyridazine derivatives like ponatinib (multi-kinase inhibitor) and risdiplam (splicing modifier) exhibit enhanced target affinity and pharmacokinetic profiles .
Key milestones include the identification of thiazolo[4,5-d]pyridazine as a dihydrofolate reductase (DHFR) inhibitory scaffold (2017), where systematic optimization yielded nanomolar inhibitors against bacterial and tumor cells [2]. Parallel innovations in high-pressure cyclocondensation techniques (Q-Tube reactors, 2020) enabled efficient synthesis of cytotoxic thiazolo[4,5-c]pyridazines active at micromolar concentrations in breast cancer models [4]. The FDA approvals of relugolix (2020) and deucravacitinib (2022) – both featuring pyridazine cores – validated the scaffold's clinical translatability and stimulated derivative exploration .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7